5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound “5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods . For instance, the synthesis of a key intermediate body of cloxacillin, which uses bis (trichloromethyl) carbonate and makes it directly be reacted with 3- (2-chlorophenyl)-5-methyl-4-isoxazole formic acid .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray diffraction . For example, a similar compound, 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, was found to crystallize in the monoclinic crystal class .Chemical Reactions Analysis
The chemical reactions of a compound can be analyzed based on its functional groups and structure. For instance, the catalysts MIL53(Al) and MIL-101(Cr) produced only the desired quinoline derivative of 1-(6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethan-1-one from 2-aminoarylketone and acetylacetone through Friedländer reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, 2-Chlorophenylacetic acid, a compound with a similar 2-chlorophenyl group, has a melting point of 94°C to 97°C .Scientific Research Applications
Chemical Synthesis and Structure Analysis The compound 5-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid, though not directly studied, is closely related to various pyrazole derivatives that have been synthesized and analyzed for their chemical structures. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester involved regiospecific reactions, with single-crystal X-ray analysis providing unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009). Another study characterized 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid using various spectroscopic techniques, supporting its molecular geometry and vibrational frequencies through quantum chemical methods (Alaşalvar et al., 2014).
Synthetic Applications Synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters, a compound structurally similar to this compound, led to a variety of pyrazole derivatives, indicating the potential of such compounds in chemical hybridizing agents for agricultural applications like wheat and barley (Beck, Lynch, & Wright, 1988).
NLO Materials N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, akin to this compound, were synthesized and found to exhibit optical nonlinearity, suggesting their potential use in optical limiting applications (Chandrakantha et al., 2013).
Antifungal Activity A derivative of this compound, 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid, showed significant antifungal activity against various fungal strains, highlighting the bioactivity potential of such compounds (Liu et al., 2020).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, Cloxacillin, a compound with a similar 2-chlorophenyl group, is used against staphylococci that produce beta-lactamase, due to its large R chain, which does not allow the beta-lactamases to bind .
Safety and Hazards
Future Directions
The future directions of research on a compound depend on its potential applications. For example, chalcones and their analogs, which include compounds with similar structures, have shown promise for new drug investigations . They have revealed an array of pharmacological and biological effects, including antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
Properties
IUPAC Name |
3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-4-2-1-3-6(7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECLPKDINYXXNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349421 | |
Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890621-13-3, 1197631-00-7 | |
Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 890621-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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